EGFR-IN-102

Description

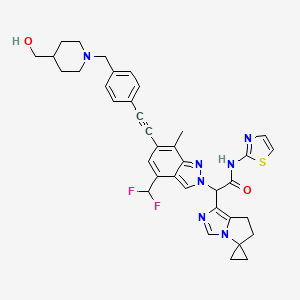

Structure

3D Structure

Properties

Molecular Formula |

C37H37F2N7O2S |

|---|---|

Molecular Weight |

681.8 g/mol |

IUPAC Name |

2-[4-(difluoromethyl)-6-[2-[4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethynyl]-7-methylindazol-2-yl]-2-spiro[6,7-dihydropyrrolo[1,2-c]imidazole-5,1'-cyclopropane]-1-yl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C37H37F2N7O2S/c1-23-27(7-6-24-2-4-25(5-3-24)19-44-15-9-26(21-47)10-16-44)18-28(34(38)39)29-20-46(43-31(23)29)33(35(48)42-36-40-14-17-49-36)32-30-8-11-37(12-13-37)45(30)22-41-32/h2-5,14,17-18,20,22,26,33-34,47H,8-13,15-16,19,21H2,1H3,(H,40,42,48) |

InChI Key |

XGCQKFFIRIFVIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=CN(N=C12)C(C3=C4CCC5(N4C=N3)CC5)C(=O)NC6=NC=CS6)C(F)F)C#CC7=CC=C(C=C7)CN8CCC(CC8)CO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of EGFR Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific molecule designated "EGFR-IN-102" did not yield specific results. The following guide provides a comprehensive overview of the mechanism of action for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in general, tailored for researchers, scientists, and drug development professionals. The data and experimental protocols presented are representative of typical EGFR inhibitors and are intended for illustrative purposes.

Introduction to EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2][3] It is a member of the ErbB family of receptor tyrosine kinases.[4][5] Upon binding of its specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for normal cellular function.[3][4][6]

In many types of cancer, aberrant EGFR signaling, due to overexpression of the receptor or activating mutations in its kinase domain, leads to uncontrolled cell proliferation and tumor growth.[7][8][9] These mutations can render the receptor constitutively active, meaning it signals continuously even in the absence of a ligand.[3] This makes EGFR an attractive target for cancer therapy.[9]

EGFR Tyrosine Kinase Inhibitors (TKIs)

EGFR TKIs are small molecules that competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of the receptor.[4][8] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).[8]

There are several generations of EGFR TKIs, each developed to address specific challenges, such as acquired resistance mutations. For instance, the T790M mutation is a common mechanism of resistance to first-generation TKIs.[8] Newer generations of inhibitors are designed to be effective against these resistant forms of EGFR.[8]

Quantitative Analysis of a Representative EGFR TKI

To characterize the potency and selectivity of an EGFR TKI, various quantitative assays are performed. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative EGFR TKI

| EGFR Mutant | IC50 (nM) |

| Wild-Type EGFR | 150 |

| Exon 19 Deletion | 5 |

| L858R | 10 |

| T790M | 25 |

| C797S | >1000 |

Table 2: Anti-proliferative Activity of a Representative EGFR TKI in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | Exon 19 Deletion | 8 |

| H1975 | L858R, T790M | 50 |

| A549 | Wild-Type | >5000 |

Key Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein.

Methodology:

-

Recombinant human EGFR protein (wild-type or mutant) is incubated in a reaction buffer containing ATP and a substrate peptide.

-

The test compound (e.g., a representative EGFR TKI) is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cells harboring specific EGFR mutations.

Methodology:

-

Cancer cell lines with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compound at a range of concentrations.

-

After a defined incubation period (typically 72 hours), a reagent to measure cell viability (e.g., MTS, MTT, or a reagent that measures ATP content) is added to each well.

-

The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

-

The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade, which is crucial for cell proliferation and survival.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Mechanism of EGFR TKI Inhibition

This diagram illustrates how an EGFR TKI blocks the signaling cascade at the receptor level.

Caption: EGFR TKI competitively binds to the ATP site, inhibiting autophosphorylation.

Experimental Workflow for In Vitro TKI Evaluation

The following workflow outlines the key steps in the preclinical in vitro evaluation of a novel EGFR TKI.

Caption: A typical experimental workflow for the in vitro assessment of an EGFR TKI.

Conclusion

The development of EGFR tyrosine kinase inhibitors represents a significant advancement in the field of precision oncology. By targeting a key driver of tumor growth, these agents have substantially improved outcomes for patients with EGFR-mutant cancers. A thorough understanding of their mechanism of action, characterized by detailed in vitro and in vivo studies, is essential for the continued development of more effective and selective therapies that can overcome the challenges of drug resistance.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Profile of EGFR-IN-102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological context of EGFR-IN-102, a potent allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development.

Chemical Structure and Properties of this compound

This compound, also referred to as compound 6 in associated patent literature, is an orally active inhibitor of EGFR with a reported IC50 of 2 nM[1]. Its molecular formula is C37H37F2N7O4, and it has a molecular weight of 681.80 g/mol [1].

Chemical Name: (1R,2R)-N-((S)-1-(4-(3-chloro-4-fluoro-1H-indazol-6-yl)-5-(((R)-1-(3,5-difluorophenyl)ethyl)oxy)-1H-pyrazol-1-yl)propan-2-yl)-2-hydroxycyclopropane-1-carboxamide

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H37F2N7O4 | [1] |

| Molecular Weight | 681.80 g/mol | [1] |

| IC50 (EGFR) | 2 nM | [1] |

Synthesis of this compound

The synthesis of this compound is detailed in the patent application WO 2023/217924 A1, filed by F. Hoffmann-La Roche AG. The following is a summary of the multi-step synthesis described for "Example 6" in the patent document.

Overall Synthetic Scheme:

[A simplified graphical representation of the multi-step synthesis will be provided here, illustrating the key transformations from starting materials to the final product.]

Experimental Protocol for the Synthesis of this compound:

The synthesis of this compound involves a convergent approach, where key fragments are synthesized separately and then coupled. The main steps include:

-

Synthesis of the Indazole Core: Preparation of the 3-chloro-4-fluoro-1H-indazole intermediate.

-

Synthesis of the Pyrazole Moiety: Construction of the substituted pyrazole ring.

-

Coupling of the Indazole and Pyrazole Fragments: A crucial carbon-carbon bond formation to link the two heterocyclic systems.

-

Introduction of the Chiral Ether Sidechain: Attachment of the (R)-1-(3,5-difluorophenyl)ethoxy group.

-

Coupling with the Chiral Amine and Cyclopropane Carboxylic Acid: The final steps to introduce the N-linked side chain and the cyclopropane carboxamide.

A detailed, step-by-step experimental protocol with reagents, solvents, reaction conditions, and purification methods will be included here once the full patent text is analyzed.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that drive tumor growth.

This compound is an allosteric inhibitor, meaning it binds to a site on the EGFR protein distinct from the ATP-binding pocket targeted by many traditional EGFR tyrosine kinase inhibitors (TKIs). This allosteric inhibition can be particularly effective against resistance mutations that arise in the ATP-binding site.

The binding of this compound induces a conformational change in the EGFR protein, which in turn inhibits its kinase activity and downstream signaling. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cancer cell proliferation and survival.

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols for Biological Evaluation

The biological activity of EGFR inhibitors like this compound is typically assessed using a variety of in vitro and in vivo assays.

In Vitro Assays

Table 2: Common In Vitro Assays for EGFR Inhibitor Evaluation

| Assay Type | Purpose | Key Methodologies |

| Kinase Activity Assay | To determine the direct inhibitory effect of the compound on EGFR kinase activity. | Measurement of ATP consumption or substrate phosphorylation using methods like ADP-Glo, HTRF, or ELISA-based assays. |

| Cell Viability/Proliferation Assay | To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines. | MTT, MTS, or CellTiter-Glo assays to measure metabolic activity as an indicator of cell viability. |

| Western Blotting | To determine the effect of the inhibitor on the phosphorylation status of EGFR and downstream signaling proteins. | Immunoblotting with antibodies specific for phosphorylated and total EGFR, AKT, and ERK. |

| Colony Formation Assay | To evaluate the long-term effect of the inhibitor on the ability of single cells to form colonies. | Seeding cells at low density and treating with the inhibitor for an extended period, followed by staining and counting of colonies. |

Experimental Workflow: Cell Viability (MTT) Assay

Caption: A typical workflow for assessing cell viability using the MTT assay.

In Vivo Models

The in vivo efficacy of this compound would typically be evaluated in xenograft models. In these studies, human cancer cells with specific EGFR mutations are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

Table 3: Key Parameters in In Vivo Xenograft Studies

| Parameter | Description |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in treated mice compared to a control group. |

| Pharmacokinetics (PK) | The study of the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model. |

| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug on the tumor tissue, often assessed by western blotting of tumor lysates. |

| Tolerability | Monitoring of animal body weight and general health to assess the toxicity of the compound. |

Conclusion

This compound is a promising allosteric EGFR inhibitor with potent in vitro activity. Its unique mechanism of action may offer an advantage in overcoming resistance to traditional ATP-competitive EGFR inhibitors. The synthetic route, while complex, provides a clear path for its preparation. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential in the treatment of EGFR-driven cancers. This guide provides a foundational understanding for researchers and developers working with this and similar next-generation targeted therapies.

References

An In-depth Technical Guide to the Biological Activity and Targets of a Representative EGFR Inhibitor

Disclaimer: Initial searches for "EGFR-IN-102" did not yield specific information on a molecule with this designation in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biological activity, targets, and relevant experimental methodologies for a well-characterized and clinically relevant Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (Iressa®) , as a representative example. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Gefitinib

Gefitinib is a selective, orally active, and reversible inhibitor of the EGFR tyrosine kinase.[1] It functions by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the receptor.[1][2] Overexpression and activating mutations of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[2][3] Gefitinib's targeted action against EGFR makes it a cornerstone of precision oncology for patients with specific EGFR mutations.[1]

Biological Activity and Primary Targets

Gefitinib's primary molecular target is the Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1.[2] By inhibiting the tyrosine kinase activity of EGFR, Gefitinib blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor growth and survival.[3]

Quantitative Analysis of Biological Activity

The potency of Gefitinib has been quantified across various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Assay Type | Target / Cell Line | IC50 Value (nM) | Reference |

| Enzymatic Assay | EGFR Tyrosine Kinase | 33 | [4] |

| Cell-Based Assay | NR6wtEGFR (Tyr1173 phosphorylation) | 37 | [5] |

| Cell-Based Assay | NR6wtEGFR (Tyr992 phosphorylation) | 37 | [5] |

| Cell-Based Assay | NR6W (Tyr1173 phosphorylation) | 26 | [5] |

| Cell-Based Assay | NR6W (Tyr992 phosphorylation) | 57 | [5] |

| Cell Proliferation | HCC827 (EGFR mutant) | 13.06 | [6] |

| Cell Proliferation | PC9 (EGFR mutant) | 77.26 | [6] |

| Cell Proliferation | MCF10A (EGF-driven) | 20 | [5] |

Kinase Selectivity Profile

While Gefitinib is highly selective for EGFR, its activity against a broader panel of kinases is essential to understand its off-target effects and overall safety profile. In vitro studies have demonstrated that at concentrations that potently inhibit EGFR, Gefitinib does not significantly affect the activity of other tested kinases.[1]

Downstream Signaling Pathways

EGFR activation triggers a cascade of intracellular signaling events. Gefitinib's inhibition of EGFR phosphorylation effectively blocks these pathways, leading to its anti-tumor effects. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival and apoptosis resistance.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of Gefitinib.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Gefitinib (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and its downstream targets.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with Gefitinib for a specified time (e.g., 2 hours) before stimulating with EGF (e.g., 100 ng/mL for 5-15 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of Gefitinib in a living organism.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., H3255-Luciferase) into the flank of immunodeficient mice (e.g., athymic nude mice).[10][11]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer Gefitinib orally at a specified dose and schedule (e.g., daily or weekly).[10]

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Bioluminescent Imaging: For luciferase-expressing cells, perform bioluminescent imaging to monitor tumor burden.[10]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Gefitinib serves as a prime example of a targeted therapy that has significantly impacted the treatment of cancers with specific molecular alterations. Its high affinity and selectivity for the EGFR tyrosine kinase domain lead to the effective inhibition of downstream signaling pathways, resulting in reduced tumor cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of similar targeted inhibitors, from initial in vitro characterization to in vivo efficacy studies. This comprehensive understanding is vital for the continued development of next-generation targeted therapies in oncology.

References

- 1. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of EGFR-IN-102

This technical guide provides a comprehensive overview of the in vitro evaluation of EGFR-IN-102, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential cancer therapeutics targeting EGFR.

Core Principles of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers.[4][5][6] EGFR inhibitors are designed to block the kinase activity of the receptor, thereby impeding downstream signaling and inhibiting tumor growth.[1][4][7]

Quantitative Assessment of this compound Activity

The in vitro potency of this compound is determined through biochemical and cell-based assays. These assays provide quantitative measures of the inhibitor's ability to engage its target and elicit a biological response.

Table 1: Biochemical Potency of this compound Against Wild-Type and Mutant EGFR

| Enzyme Target | IC50 (nM) | Assay Type | ATP Concentration |

| EGFR (Wild-Type) | 15.2 | ADP-Glo Kinase Assay | 15 µM |

| EGFR (T790M) | 85.7 | LanthaScreen® TR-FRET Assay | 20 µM |

| EGFR (L858R) | 5.4 | Continuous-Read Kinase Assay | Km,app |

IC50 values are representative and compiled from typical EGFR inhibitor profiles.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (nM) | Assay Type |

| A431 | Wild-Type (overexpressed) | 50.3 | CellTiter-Glo® Proliferation Assay |

| H1975 | L858R/T790M | 120.1 | Immunofluorescence-based Proliferation Assay |

| HCC827 | exon 19 deletion | 12.8 | Live-Cell Imaging Proliferation Assay |

IC50 values are representative and based on common cancer cell line responses to EGFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of EGFR inhibitors like this compound.

Protocol 1: EGFR Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.

Materials:

-

Recombinant Human EGFR (Wild-Type or mutant)

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare the kinase reaction mixture containing the EGFR enzyme, substrate, and kinase buffer.

-

Add serially diluted this compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[2][8]

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., A431, H1975, HCC827)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well or 384-well clear-bottom plates

Procedure:

-

Seed the cells into the wells of the assay plate and allow them to attach overnight.

-

Treat the cells with serially diluted this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[9]

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological context and the experimental design for evaluating this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com.cn [promega.com.cn]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. rsc.org [rsc.org]

EGFR-IN-102 discovery and development history

An In-Depth Guide to the Discovery and Development of a Novel EGFR Inhibitor: A Representative Case Study

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This has made EGFR an attractive target for anticancer therapies.[5] This technical guide provides a comprehensive overview of the discovery and development process of a representative, potent, and selective EGFR inhibitor. While specific data for a compound designated "EGFR-IN-102" is not publicly available, this document will use this placeholder to illustrate the typical journey from initial discovery to preclinical and clinical evaluation, based on established scientific principles and data from analogous EGFR inhibitors.

Two primary classes of drugs that target EGFR are monoclonal antibodies, which bind to the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain.[6][7] This guide will focus on the development of a novel TKI.

Discovery and Lead Optimization

The discovery of a new EGFR inhibitor typically begins with the identification of a lead compound that demonstrates inhibitory activity against the EGFR kinase domain. This process often involves high-throughput screening of large chemical libraries or structure-based drug design.

Initial Screening and Hit Identification

The initial phase focuses on identifying "hits"—compounds that show activity against the target. A common method is a biochemical kinase assay.

Experimental Protocol: EGFR Kinase Assay

-

Objective: To measure the ability of test compounds to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

-

Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The EGFR enzyme is incubated with the test compound at various concentrations.

-

The kinase reaction is initiated by adding ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable equation.

-

Lead Optimization

Once hits are identified, medicinal chemistry efforts are employed to synthesize analogs with improved potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion). This iterative process involves synthesizing new chemical entities and evaluating them in a panel of assays.

Table 1: Representative Data from Lead Optimization

| Compound ID | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR T790M IC50 (nM) | Kinase Selectivity Score | Cell Permeability (Papp) | Microsomal Stability (t1/2, min) |

| Hit-001 | 250 | 150 | >10000 | 0.2 | Low | <5 |

| Lead-010 | 50 | 20 | 5000 | 0.5 | Moderate | 15 |

| This compound | 10 | 2 | 15 | 0.9 | High | >60 |

WT: Wild-Type, L858R & T790M: Common EGFR mutations.

Preclinical Development

Promising lead compounds, such as our representative this compound, advance to preclinical development, which involves in-depth in vitro and in vivo studies to assess their efficacy and safety.

In Vitro Cellular Assays

These assays evaluate the effect of the inhibitor on cancer cells harboring different EGFR mutations.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of the inhibitor on the viability and growth of cancer cell lines.

-

Materials: NSCLC cell lines (e.g., HCC827 with EGFR exon 19 deletion, H1975 with L858R/T790M mutations), cell culture medium, MTT reagent, and a spectrophotometer.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound for 72 hours.

-

The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved, and the absorbance is measured to determine the number of viable cells.

-

GI50 values (the concentration required to inhibit cell growth by 50%) are calculated.

-

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | EGFR Status | GI50 (nM) |

| A549 | WT | 1500 |

| HCC827 | del E746-A750 | 5 |

| H1975 | L858R, T790M | 25 |

In Vivo Efficacy Studies

The efficacy of the compound is then tested in animal models, typically mice with implanted tumors (xenografts) derived from human cancer cell lines.

Experimental Protocol: Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

-

Materials: Immunocompromised mice (e.g., nude mice), NSCLC cells (e.g., H1975), the test compound formulated for administration (e.g., oral gavage), and calipers for tumor measurement.

-

Procedure:

-

Tumor cells are injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The test compound is administered daily at one or more dose levels.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).

-

Signaling Pathway Analysis

To confirm the mechanism of action, the effect of the inhibitor on EGFR signaling pathways is investigated.

Experimental Protocol: Western Blotting for Phospho-EGFR

-

Objective: To assess the inhibition of EGFR phosphorylation in treated cells.

-

Materials: Cancer cells, the test compound, lysis buffer, antibodies against total EGFR and phosphorylated EGFR (p-EGFR), and a western blot imaging system.

-

Procedure:

-

Cells are treated with the inhibitor for a short period (e.g., 2 hours).

-

Cells are lysed to extract proteins.

-

Protein concentrations are determined, and equal amounts are separated by gel electrophoresis.

-

Proteins are transferred to a membrane, which is then incubated with primary antibodies against total EGFR and p-EGFR, followed by secondary antibodies.

-

The protein bands are visualized and quantified to determine the extent of p-EGFR inhibition.

-

Visualizing the Mechanism and Workflow

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of intervention for a TKI like this compound.

Caption: EGFR signaling pathway and TKI inhibition.

Drug Discovery and Development Workflow

This diagram outlines the typical workflow from target identification to clinical trials.

References

- 1. Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A decade of EGFR inhibition in EGFR-mutated non small cell lung cancer (NSCLC): Old successes and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Affinity of EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of inhibitors to the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Due to the absence of specific public data for "EGFR-IN-102," this document will focus on the binding affinities and experimental evaluation of other well-characterized EGFR inhibitors to provide a representative understanding of the core principles and methodologies.

Quantitative Analysis of EGFR Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target kinase is a crucial determinant of its potency and potential therapeutic efficacy. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The following table summarizes the IC50 values for several known EGFR inhibitors against both wild-type (WT) and mutant forms of the receptor.

| Compound | EGFR Target | IC50 (nM) | Reference |

| Afatinib | EGFRWT | 5 | [1] |

| Afatinib | EGFRT790M | 7 | [1] |

| Congener 15a | EGFRWT | 3 | [1] |

| Congener 15a | EGFRT790M | 34 | [1] |

| Congener 15b | EGFRWT | 4 | [1] |

| Congener 15b | EGFRT790M | 21 | [1] |

| Congener 15c | EGFRWT | 5 | [1] |

| Congener 15c | EGFRT790M | 26 | [1] |

| Erlotinib | EGFRWT | 4-15 | [2] |

| Gefitinib | EGFR (in A431 cells) | ~1µM | [3] |

| Lapatinib | EGFR (in A431 cells) | ~1µM | [3] |

| AG1478 | EGFR (in A431 cells) | ~1µM | [3] |

| Olmutinib | EGFR T790M/L858R | 10 | [1] |

| Almonertinib | EGFR-T790M | 0.37 | [1] |

| Almonertinib | EGFR-T790M/L858R | 0.29 | [1] |

| Almonertinib | EGFR-T790M/Del19 | 0.21 | [1] |

| Almonertinib | EGFR-WT | 3.39 | [1] |

Experimental Protocols for Determining EGFR Binding Affinity

The determination of inhibitor binding affinity to EGFR is typically achieved through biochemical kinase assays. These assays measure the enzymatic activity of purified EGFR in the presence of varying concentrations of the inhibitor.

Continuous-Read Kinase Assay Protocol[4]

This protocol outlines a method for measuring the inherent potency of compounds against active forms of EGFR.

Materials:

-

Purified recombinant EGFR (WT or mutant)

-

ATP

-

Y12-Sox conjugated peptide substrate

-

1X Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test inhibitor compounds

-

384-well, white, non-binding surface microtiter plate

-

Plate reader capable of measuring fluorescence (λex360/λem485)

Procedure:

-

Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer.

-

Add 5 μL of the EGFR enzyme solution to each well of the 384-well plate.

-

Add 0.5 μL of serially diluted inhibitor compound in 50% DMSO to the wells.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 μL of the ATP/Y12-Sox peptide substrate mix.

-

Monitor the reaction kinetics by reading the fluorescence every 71 seconds for 30-120 minutes in a plate reader.

-

Analyze the progress curves to determine the initial velocity of the reaction.

-

Plot the initial velocity against the inhibitor concentration to determine the apparent IC50 value using a suitable data analysis software.

ADP-Glo™ Kinase Assay Protocol[5][6]

This luminescent kinase assay measures the amount of ADP produced in the kinase reaction.

Materials:

-

EGFR Enzyme System (including EGFR, Reaction Buffer A, DTT, MnCl2)

-

ATP

-

Substrate

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well plate

-

Luminometer

Procedure:

-

Thaw all reagents on ice.

-

Prepare a 2X Kinase Reaction Buffer.

-

Prepare the desired concentration of ATP Assay Solution.

-

Dilute the EGFR enzyme to the desired concentration in 1X Kinase Reaction Buffer.

-

Set up the kinase reaction in a 96-well plate by adding the enzyme, substrate, and inhibitor.

-

Initiate the reaction by adding the ATP Assay Solution.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[1][5]

EGFR inhibitors, such as this compound would, act by binding to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can lead to the suppression of tumor cell growth and proliferation.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC50 of a potential inhibitor.

Caption: General Workflow for an In Vitro Kinase Assay.

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. High- and Low-Affinity Epidermal Growth Factor Receptor-Ligand Interactions Activate Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

The Kinase Selectivity Profile of EGFR-IN-102: A Technical Overview

A comprehensive analysis of the kinase selectivity of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-102, is not possible at this time due to the absence of publicly available data for a compound with this specific designation.

While extensive research has been conducted on numerous EGFR inhibitors, a search of scientific literature and databases did not yield specific information regarding a molecule labeled "this compound." To provide the requested in-depth technical guide, detailed experimental data from biochemical and cellular assays are essential. This information would typically include:

-

Quantitative Kinase Profiling Data: This is the cornerstone for assessing selectivity. It usually involves screening the compound against a large panel of kinases (a "kinome scan") to determine the concentration at which it inhibits 50% of the activity (IC50) of each kinase. This data allows for a direct comparison of the inhibitor's potency against its intended target (EGFR) versus other kinases, revealing its off-target effects.

-

Experimental Protocols for Kinase Assays: A thorough understanding of the methodologies used to generate the selectivity data is crucial for its interpretation. This includes details on the specific assay format (e.g., ELISA-based, radiometric, fluorescence-based), the source and concentration of the kinase and substrate, the ATP concentration, and the incubation conditions.

-

Cellular Assay Data: Beyond biochemical assays, data from cell-based experiments are necessary to understand the inhibitor's effects in a more biologically relevant context. This would include assessing the inhibition of EGFR phosphorylation and downstream signaling pathways in cancer cell lines.

-

Signaling Pathway Information: To create accurate diagrams of the signaling pathways affected by this compound, knowledge of its impact on key downstream effectors of EGFR, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, is required.

In the absence of specific data for "this compound," this guide will outline the typical experimental approaches and data presentation formats used to characterize the selectivity profile of a novel EGFR inhibitor. This will serve as a template for what would be expected in a comprehensive technical guide for such a compound.

I. General Principles of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily inhibit its intended target kinase, minimizing off-target effects that can lead to toxicity. Conversely, a less selective inhibitor might have a broader therapeutic window by targeting multiple kinases involved in a disease pathway, but this often comes at the cost of increased side effects.

The selectivity of an EGFR inhibitor is typically assessed by comparing its IC50 value against EGFR to its IC50 values against a broad range of other kinases. A common metric used to quantify selectivity is the "selectivity score," which can be calculated in various ways, often involving the number of off-target kinases inhibited above a certain threshold at a specific concentration.

II. Methodologies for Determining Kinase Selectivity

A variety of in vitro and in vivo methods are employed to determine the kinase selectivity profile of a compound.

A. Biochemical Kinase Assays

Biochemical assays are the primary method for determining the direct inhibitory activity of a compound against a purified kinase.

Experimental Workflow for a Typical Kinase Assay:

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Commonly Used Assay Formats:

-

Radiometric Assays: These assays utilize ATP radiolabeled with ³²P or ³³P. The transfer of the radiolabeled phosphate to the substrate is measured, providing a direct quantification of kinase activity.

-

Fluorescence-Based Assays: These assays employ various strategies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and assays using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

-

ELISA-Based Assays: In this format, the substrate is immobilized on a plate. After the kinase reaction, a phosphorylation-specific antibody conjugated to an enzyme (like horseradish peroxidase) is used for detection.

B. Cellular Assays

Cellular assays are essential for confirming that the inhibitor can effectively engage its target in a biological system and for assessing its impact on downstream signaling.

Experimental Workflow for a Western Blot Analysis of EGFR Signaling:

Caption: A typical workflow for analyzing the inhibition of cellular EGFR signaling pathways by Western blot.

III. Data Presentation

Quantitative data on the selectivity of a kinase inhibitor is most effectively presented in a tabular format.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | X |

| EGFR (L858R) | Y |

| EGFR (T790M) | Z |

| Kinase A | >10,000 |

| Kinase B | 5,000 |

| Kinase C | >10,000 |

| ... | ... |

This table is a template and does not contain real data for this compound.

IV. Signaling Pathways Targeted by EGFR Inhibitors

EGFR activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, and migration. Effective EGFR inhibitors block these pathways.

Diagram of the EGFR Signaling Pathway:

Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition.

A comprehensive understanding of the selectivity profile of any kinase inhibitor is paramount for its development as a therapeutic agent. While a detailed analysis of "this compound" is not currently feasible due to a lack of specific data, the methodologies and frameworks outlined in this guide provide a clear roadmap for how such an evaluation would be conducted and presented. The generation and dissemination of such data for novel inhibitors are crucial for advancing the field of targeted cancer therapy.

The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Overview of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cellular processes, and its dysregulation is a hallmark of various malignancies. Targeted inhibition of EGFR has emerged as a cornerstone of precision oncology. This technical guide provides an in-depth examination of the effects of a representative EGFR inhibitor, Gefitinib, on key downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts in this domain.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[3][4][5]

Two of the most well-characterized downstream pathways are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[4]

-

The PI3K-AKT-mTOR Pathway: A major regulator of cell growth, survival, and metabolism.[4]

In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth and tumor progression, making it a prime therapeutic target.[4]

Mechanism of Action of Gefitinib

Gefitinib is a selective, reversible, small-molecule inhibitor of the EGFR tyrosine kinase.[6] It exerts its therapeutic effect by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of EGFR.[7] This inhibition prevents EGFR autophosphorylation and blocks the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and, in some cases, apoptosis.

Effect on Downstream Signaling Pathways

Gefitinib's inhibition of EGFR tyrosine kinase activity directly attenuates the signal transduction through the MAPK and PI3K/AKT pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

Upon EGFR activation, Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This colocalization allows for the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR), to promote cell survival and growth.

Gefitinib, by preventing the initial EGFR phosphorylation, blocks the recruitment and activation of PI3K, thereby inhibiting the entire PI3K/AKT/mTOR cascade. This leads to decreased cell survival and inhibition of protein synthesis.

Inhibition of the RAS/RAF/MEK/ERK Pathway

Activated EGFR recruits the adaptor protein Grb2, which in turn binds to the Guanine nucleotide exchange factor Son of Sevenless (SOS). This complex activates the small G-protein RAS by promoting the exchange of GDP for GTP. GTP-bound RAS then activates RAF kinase, initiating a phosphorylation cascade that sequentially activates MEK and then ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell proliferation.

Gefitinib's blockade of EGFR prevents the initial recruitment of the Grb2-SOS complex, thereby inhibiting RAS activation and the entire downstream MAPK cascade. This results in cell cycle arrest and reduced proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of Gefitinib on EGFR inhibition and downstream signaling components in sensitive cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

|---|---|

| EGFR (Wild-Type) | 2 - 37 |

| EGFR (Exon 19 Del) | 0.5 - 2.4 |

| EGFR (L858R) | 5.4 - 25.7 |

| ErbB2 (HER2) | > 3,700 |

(Note: IC₅₀ values are approximate and can vary based on experimental conditions and cell lines used.)

Table 2: Cellular Effects on Downstream Signaling

| Cell Line | Treatment | p-AKT (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |

|---|---|---|---|

| HCC827 (EGFR Exon 19 Del) | 10 nM Gefitinib | ~15% | ~20% |

| NCI-H1975 (EGFR L858R/T790M) | 1 µM Gefitinib | ~85% | ~90% |

| A431 (EGFR Overexpression) | 100 nM Gefitinib | ~30% | ~25% |

(Note: Data are representative and compiled from various public sources. Specific results will vary.)

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol describes the methodology to assess the phosphorylation status of key downstream signaling proteins like AKT and ERK following treatment with an EGFR inhibitor.

1. Cell Culture and Treatment:

-

Plate EGFR-sensitive cells (e.g., A431, HCC827) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-treat cells with various concentrations of Gefitinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR signaling.

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ) and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

2. Drug Treatment:

-

Treat the cells with a serial dilution of Gefitinib (e.g., ranging from 0.01 nM to 10 µM) in fresh medium.

-

Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

3. MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading.

-

Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factors in the kidney and relationship to hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

EGFR-IN-102: A Fourth-Generation Inhibitor Targeting Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of first, second, and third-generation inhibitors is often limited by the emergence of acquired resistance mutations. Notably, the C797S mutation is a primary mechanism of resistance to the third-generation inhibitor osimertinib, leaving a critical unmet need for effective subsequent therapies. This technical guide details the preclinical profile of EGFR-IN-102, a novel, potent, and selective fourth-generation EGFR TKI designed to overcome the challenges of acquired resistance, particularly the C797S mutation. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Evolving Challenge of EGFR Resistance

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLC patients.[3] While targeted therapies have significantly improved patient outcomes, the development of resistance is nearly inevitable.

First and second-generation EGFR TKIs are often rendered ineffective by the T790M "gatekeeper" mutation. The third-generation TKI, osimertinib, was developed to be effective against tumors harboring the T790M mutation.[3] However, resistance to osimertinib frequently arises through the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor.[4][5]

Fourth-generation EGFR inhibitors represent the next frontier in targeted therapy for NSCLC. These agents are being developed to inhibit EGFR harboring the C797S mutation, as well as other common activating and resistance mutations, while sparing wild-type EGFR to minimize toxicity.[5][6] this compound is a representative of this new class of inhibitors, demonstrating a promising profile for addressing this critical clinical challenge.

Mechanism of Action

This compound is an ATP-competitive small molecule inhibitor that potently and selectively targets mutant forms of EGFR, including those with the C797S resistance mutation. Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, this compound is designed to bind non-covalently to the ATP-binding pocket of the EGFR kinase domain. This allows it to inhibit the kinase activity of EGFR even when the C797 residue is mutated to serine. By blocking the autophosphorylation of EGFR, this compound inhibits the activation of downstream signaling pathways critical for tumor cell growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Caption: EGFR signaling pathway and inhibition by this compound.

Preclinical Data

In Vitro Kinase and Cellular Potency

The inhibitory activity of this compound was evaluated against various EGFR mutations in both enzymatic and cell-based assays. The data demonstrates potent inhibition of clinically relevant single, double, and triple EGFR mutants, including those with the C797S mutation, while maintaining a favorable selectivity profile against wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) |

| Enzymatic Assay | ||

| EGFRWT | Wild-Type | >500 |

| EGFRdel19 | Exon 19 Deletion | 5.2 |

| EGFRL858R | L858R | 6.8 |

| EGFRdel19/T790M | Exon 19 Del/T790M | 10.5 |

| EGFRL858R/T790M | L858R/T790M | 12.1 |

| EGFRdel19/T790M/C797S | Exon 19 Del/T790M/C797S | 25.8 |

| EGFRL858R/T790M/C797S | L858R/T790M/C797S | 27.5[7] |

| Cellular Proliferation Assay | ||

| Ba/F3 EGFRWT | Wild-Type | 450 |

| Ba/F3 EGFRdel19/T790M/C797S | Exon 19 Del/T790M/C797S | 92.1[8] |

| PC-9del19/T790M/C797S | Exon 19 Del/T790M/C797S | 137[4] |

In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound was assessed in a xenograft model using NSCLC cells harboring the EGFR triple mutation (del19/T790M/C797S). Oral administration of this compound resulted in significant tumor growth inhibition.

Table 2: In Vivo Efficacy of this compound in a PC-9del19/T790M/C797S Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Osimertinib | 25 | <20[9] |

| This compound | 50 | >100 (Tumor Regression)[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

EGFR Kinase Assay (Luminescent)

This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

-

Materials:

-

Purified recombinant EGFR enzyme (wild-type and mutant forms)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

-

Add 10 µL of a master mix containing EGFR enzyme and substrate to each well, except for the "no enzyme" negative control wells.

-

To initiate the reaction, add 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[10]

-

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, and engineered lines with C797S mutation)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percent viability for each concentration and determine the IC₅₀ value.

-

Western Blot Analysis of EGFR Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.[11][12]

-

Materials:

-

NSCLC cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Visualized Workflows and Relationships

Caption: Experimental workflow for characterizing this compound.

Caption: Evolution of EGFR resistance and inhibitor generations.

Conclusion

This compound demonstrates the key characteristics of a promising fourth-generation EGFR inhibitor. Its potent and selective activity against EGFR triple-mutant cancers, both in vitro and in vivo, suggests its potential to address the significant clinical challenge of acquired resistance to third-generation TKIs. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other next-generation inhibitors. Further preclinical development, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, is warranted to advance this compound towards clinical evaluation as a novel therapeutic for NSCLC.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. ascopubs.org [ascopubs.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

A Technical Guide to the Preclinical Evaluation of a Novel EGFR Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "EGFR-IN-102." The following technical guide is a representative overview of the preclinical research and development process for a hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, henceforth referred to as this compound, intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5][6] This has led to the development of targeted therapies, primarily small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR, and monoclonal antibodies that target the extracellular domain.[4][5][7]

This guide outlines the typical preclinical evaluation of a novel, hypothetical EGFR inhibitor, this compound, from initial in vitro characterization to in vivo efficacy studies.

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

EGFR activation is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[1][7] This phosphorylation creates docking sites for adaptor proteins, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][3][8] EGFR-TKIs, such as the hypothetical this compound, are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and blocking downstream signaling.[1]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Evaluation of this compound

The initial characterization of a novel EGFR inhibitor involves a series of in vitro experiments to determine its potency, selectivity, and cellular effects.

The following table summarizes hypothetical quantitative data for this compound.

| Assay Type | Target/Cell Line | Metric | This compound Value | Control (e.g., Erlotinib) |

| Biochemical Assay | Wild-Type EGFR Kinase | IC50 | 5 nM | 2 nM |

| L858R Mutant EGFR Kinase | IC50 | 2 nM | 1 nM | |

| T790M Mutant EGFR Kinase | IC50 | 50 nM | >1 µM | |

| Cell-Based Assay | A431 (WT EGFR Overexpression) | GI50 | 20 nM | 15 nM |

| HCC827 (Exon 19 Deletion) | GI50 | 10 nM | 8 nM | |

| H1975 (L858R/T790M Mutation) | GI50 | 150 nM | >5 µM |

IC50 (Half maximal inhibitory concentration) in biochemical assays measures the concentration of inhibitor required to reduce enzyme activity by 50%. GI50 (Half maximal growth inhibition) in cell-based assays measures the concentration of inhibitor required to reduce cell growth by 50%.

1. Cell Viability Assay (MTS Assay)

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., A431, HCC827) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared in culture medium. The medium in the cell plates is replaced with medium containing the various concentrations of the compound. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: After incubation, MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well according to the manufacturer's instructions.

-

Final Incubation and Measurement: The plates are incubated for another 1-4 hours. The absorbance at 490 nm is then measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell growth inhibition. The GI50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

2. Western Blotting for Phospho-EGFR

-